molecular formula C13H17N5O3 B2503720 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1429902-00-0

4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Cat. No.: B2503720
CAS No.: 1429902-00-0
M. Wt: 291.311
InChI Key: URQUQTHJCXEIPL-UHFFFAOYSA-N
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Description

4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a morpholino group at position 6 and a butanoic acid chain at position 2. The compound was previously marketed as a research chemical by CymitQuimica but is now listed as discontinued .

Properties

IUPAC Name

4-(6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c19-13(20)3-1-2-10-14-15-11-4-5-12(16-18(10)11)17-6-8-21-9-7-17/h4-5H,1-3,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQUQTHJCXEIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Introduction of the pyridazine ring: The triazole intermediate is then reacted with suitable reagents to introduce the pyridazine ring.

    Attachment of the morpholine ring: The final step involves the attachment of the morpholine ring to the triazolopyridazine core.

Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper salts. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the triazolopyridazine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. In cancer cells, it can interfere with signaling pathways, resulting in reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Modifications

Triazolo[4,3-b]pyridazine Derivatives
Compound Name Substituents Key Properties Biological Activity Reference
4-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid Morpholino (position 6), butanoic acid (position 3) High polarity due to morpholino and carboxylic acid groups; potential for kinase inhibition Not explicitly reported in evidence
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)urea (5b) Urea linker, chloro-trifluoromethylphenyl group Crystalline solid (m.p. 221–223°C); antiangiogenic activity demonstrated in vitro Potent antiangiogenic agent via VEGF pathway modulation
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (5) Pyrazole (position 6), phenyl (position 3) Synthesized via acetylacetone coupling; enhanced lipophilicity Anticandidate for cancer therapy (specific targets unconfirmed)
4-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid (SY095726) Chloro (position 6), butanoic acid (position 3) Chloro substituent reduces solubility compared to morpholino Research tool for chemical derivatization

Key Observations :

  • The morpholino group in the target compound improves aqueous solubility compared to chloro analogues (e.g., SY095726) .
  • Urea-linked derivatives (e.g., compound 5b ) exhibit explicit biological activity (antiangiogenic) due to their ability to mimic peptide bonds, facilitating target binding .

Functional Group Variations

Carboxylic Acid vs. Ester/Acetohydrazide Derivatives
  • Butanoic Acid Chain: The free carboxylic acid group in the target compound enables ionic interactions, making it suitable for drug conjugates or metalloenzyme targeting.
  • Ethyl N-Benzoyl Glycinate Derivatives (e.g., from ): These esters are precursors for amino acid-functionalized triazolopyridazines, offering modularity in prodrug design .
  • Acetohydrazide Derivatives (e.g., 6a,b in ): These derivatives introduce hydrazide functionality, enabling Schiff base formation or coordination chemistry for metal-organic frameworks .

Biological Activity

The compound 4-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a derivative of the triazolo-pyridazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholino group and a butanoic acid moiety linked to a triazolo-pyridazine core. This unique structure allows for diverse interactions with biological targets, making it a subject of interest in drug development.

Antiproliferative Effects

Research indicates that compounds within the triazolo-pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives like 4g and 4a have shown mean growth inhibition (GI%) values of 55.84% and 29.08%, respectively, against a panel of 60 cancer cell lines . The mechanism involves the inhibition of key kinases associated with cancer progression, such as c-Met and Pim-1.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways:

  • Cell Cycle Arrest : Compound 4g has been shown to induce S-phase arrest in MCF-7 breast cancer cells, suggesting its role in disrupting normal cell cycle progression .
  • Apoptosis Induction : Increased levels of caspase-9 activity were observed, indicating that the compound promotes apoptosis more effectively than controls. Specifically, it was found to enhance apoptosis by 29.61-fold compared to untreated cells .

Enzyme Inhibition

The compound acts as a dual inhibitor of c-Met and Pim-1 kinases, which are critical in cancer cell survival and proliferation. The inhibitory concentration (IC50) values for these targets were reported as follows:

  • c-Met: IC50 = 0.163 ± 0.01 μM
  • Pim-1: IC50 = 0.283 ± 0.01 μM .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique AspectsIC50 (c-Met)IC50 (Pim-1)
Compound 4gMorpholine; Triazolo-Pyridazine coreHigh antiproliferative activity0.163 μM0.283 μM
Compound 4aSimilar structureModerate activityNot specifiedNot specified
Foretinibc-Met inhibitorEstablished drug0.019 μMNA

Case Studies

Several studies have highlighted the therapeutic potential of triazolo-pyridazine derivatives:

  • Cytotoxicity Evaluation : In vitro studies demonstrated that various derivatives showed moderate cytotoxicity against A549, MCF-7, and HeLa cell lines with IC50 values ranging from 1.06 ± 0.16 μM to 2.73 ± 0.33 μM for different compounds .
  • Mechanistic Studies : Molecular docking studies confirmed the binding affinities and interaction modes of these compounds with their targets, providing insights into their mechanisms of action in inhibiting tumor growth .

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